Cas no 6154-31-0 (Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI))
Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) Chemical and Physical Properties
Names and Identifiers
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- Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI)
- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxyphosphonamidic acid
- ADENOSINE 5'-MONOPHOSPHORAMIDATE SODIUM SALT
- Adenosine,5'-phosphoramidate (6CI,7CI)
- Phosphoramidic acid, 5'-monoester with adenosine(8CI)
- AMP-Amidate
- Adenosine 5'-monophosphoramidate
- Adenosine5'-phosphoroamidate
- Adenyl imidophosphate
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- Inchi: 1S/C10H15N6O6P/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20)/t4-,6-,7-,10-/m1/s1
- InChI Key: LDEMREUBLBGZBO-KQYNXXCUSA-N
- SMILES: P(N)(=O)(O)OC[C@@H]1[C@H]([C@H]([C@H](N2C=NC3C(N)=NC=NC2=3)O1)O)O
Computed Properties
- Exact Mass: 346.07925
- Monoisotopic Mass: 346.07906922g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 487
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -3.8
- Topological Polar Surface Area: 192Ų
Experimental Properties
- PSA: 191.86
Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) Security Information
- WGK Germany:3
- FLUKA BRAND F CODES:3-8-10-21
Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Related Categories
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleoside monophosphates
- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleotides Purine ribonucleoside monophosphates
Additional information on Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI)
Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI): A Comprehensive Overview
Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI), a key compound in the realm of nucleoside chemistry, has garnered significant attention due to its unique structural and functional properties. This phosphoramidate derivative of adenosine is not only a subject of academic interest but also holds promise in various biomedical applications. With a CAS number of 6154-31-0, this compound has been extensively studied for its potential in drug development and therapeutic interventions.
The molecular structure of Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) features a modified sugar moiety linked to an adenosine base through a phosphoramidate linkage. This modification enhances the stability and bioavailability of the nucleoside, making it an attractive candidate for pharmaceutical formulations. The hydrogenphosphoramidate group introduces a unique reactivity that allows for further chemical modifications, enabling the synthesis of more complex nucleoside analogs.
Recent advancements in nucleoside chemistry have highlighted the importance of phosphoramidate derivatives in developing antiviral and anticancer agents. Studies have demonstrated that compounds like Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) can interfere with viral replication by inhibiting key enzymes involved in nucleic acid synthesis. For instance, research on RNA viruses has shown that this derivative can disrupt the assembly and maturation of viral particles, thereby reducing viral load in infected cells.
In the context of cancer therapy, the phosphoramidate modification has been found to enhance the intracellular delivery of nucleoside analogs. By improving solubility and stability, this derivative can accumulate more effectively within cancer cells, leading to targeted cytotoxic effects. Preliminary clinical trials have indicated promising results in treating hematological malignancies, where Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) demonstrates selective toxicity towards rapidly dividing cancer cells without significant toxicity to healthy tissues.
The pharmacokinetic profile of Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) is another area of active investigation. Unlike free adenosine, which has a short half-life and rapid clearance from the bloodstream, the phosphoramidate derivative exhibits prolonged circulation time. This extended bioavailability allows for less frequent dosing and improved patient compliance. Additionally, studies have shown that this derivative can cross the blood-brain barrier more efficiently than its unmodified counterpart, opening new avenues for treating neurological disorders.
From a synthetic chemistry perspective, the preparation of Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) involves sophisticated methodologies that require precise control over reaction conditions. The introduction of the phosphoramidate group necessitates specialized reagents and catalysts to ensure high yield and purity. Recent innovations in solid-phase synthesis have streamlined the production process, making it more scalable and cost-effective for industrial applications.
The biological activity of this compound is further enhanced by its ability to interact with specific enzymes and receptors. For example, research has identified that Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) can modulate adenosine receptor signaling pathways, which are implicated in various physiological processes such as neurotransmission and immune responses. By selectively activating or inhibiting these receptors, this derivative holds potential for treating conditions like inflammation and neurodegenerative diseases.
Future directions in the study of Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) include exploring its role in gene therapy and mRNA-based vaccines. The stability and modified sugar moiety make it an ideal candidate for delivering therapeutic nucleic acids into target cells. Additionally, its compatibility with nanoparticle delivery systems suggests that it could be used to enhance the efficacy of mRNA vaccines by improving their stability and cellular uptake.
In conclusion,Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) is a multifaceted compound with significant potential in pharmaceutical development. Its unique structural features enable diverse applications in antiviral therapy,cancer treatment,and neurological disorders. As research continues to uncover new therapeutic uses,this phosphoramidate derivative is poised to play a crucial role in advancing modern medicine.
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